molecular formula C22H22ClNO B1385604 N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline CAS No. 1040686-81-4

N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline

Cat. No.: B1385604
CAS No.: 1040686-81-4
M. Wt: 351.9 g/mol
InChI Key: ZYRNIZUUIVSTJU-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline is a useful research compound. Its molecular formula is C22H22ClNO and its molecular weight is 351.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antibacterial and Antifungal Activities : N-(2-hydroxy-5-chlorobenzyl)-anilines, a class of compounds closely related to N-(3-Chlorobenzyl)-4-(3-phenylpropoxy)aniline, have been tested for in vitro antibacterial and antifungal activities. These compounds were found to possess a high degree of activity in this field (Reisner & Borick, 1955).

  • Synthesis and Characterization : Studies have been conducted on the synthesis and characterization of similar aniline derivatives. For instance, research on the synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde helps in understanding the reaction paths and products related to aniline derivatives (Zhang et al., 2015).

  • Materials Science and Organic Synthesis : In the field of materials science, aniline derivatives have been used in the design and synthesis of novel dendrimers, incorporating elements like 4-(n-octyloxy)aniline as a peripheral unit. These compounds have been explored for their mesogenic properties and potential applications in organic materials (Morar et al., 2018).

  • Spectroscopic Investigations : Spectroscopic studies have been conducted on similar aniline compounds to understand their molecular structure, IR, NMR spectra, and HOMO-LUMO analysis. These studies are crucial in the field of chemistry for understanding the electronic properties of these compounds (Efil & Bekdemir, 2014).

  • Nonlinear Optical Properties : Research has also been conducted on the growth, optical, dielectric, and third-order nonlinearity of aniline derivatives like 4-methyl N-(4-chlorobenzylidene)aniline. These studies are significant for understanding the suitability of such compounds for photonic applications (Ramnivasmirtha et al., 2020).

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-(3-phenylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO/c23-20-10-4-8-19(16-20)17-24-21-11-13-22(14-12-21)25-15-5-9-18-6-2-1-3-7-18/h1-4,6-8,10-14,16,24H,5,9,15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYRNIZUUIVSTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=CC=C(C=C2)NCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.